N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-9-6-11(17)4-5-13(9)19-14(21)7-12-8-23-16(18-12)20-15(22)10-2-3-10/h4-6,8,10H,2-3,7H2,1H3,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBATOBUPZJUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane moiety linked to a thiazole ring and a bromo-substituted phenyl group. Its molecular formula is C12H14BrN3OS, with a molecular weight of approximately 316.23 g/mol. The structural complexity contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring is known for its role in modulating enzyme activity through competitive inhibition or allosteric modulation. The presence of the bromo group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thiazole derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes.
Case Studies
- Anticancer Efficacy : A study conducted on thiazole derivatives revealed that certain compounds significantly inhibited the growth of breast cancer cells in vitro. This was attributed to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that derivatives with similar structural features had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as new antimicrobial agents.
- Inflammation Models : Animal models treated with thiazole derivatives demonstrated reduced edema and lower levels of inflammatory markers in serum, supporting their potential use in inflammatory diseases.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound is compared to structurally related analogs (Table 1), focusing on substituent effects and molecular properties:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity and atomic composition.
Key Observations:
Halogen vs. Alkoxy Substituents: The target’s 4-bromo-2-methylphenyl group introduces significant hydrophobicity and steric bulk compared to the 4-methoxyphenyl analog . Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups improve solubility but reduce lipophilicity.
Positional Isomerism :
Structural-Activity Relationships (SAR)
Electron-Withdrawing Groups :
- Bromine and trifluoromethoxy groups may enhance target affinity but reduce solubility.
Rigidity vs.
Preparation Methods
Reaction Conditions
Mechanistic Insights
-
Nucleophilic Attack : The sulfur atom in thiourea attacks the α-carbon of the α-bromoketone.
-
Intermediate Formation : Deprotonation forms an isothiourea intermediate, which rearranges into a thiazoline ring.
Functionalization with the Carbamoylmethyl Group
The carbamoylmethyl group at the 4-position of the thiazole is introduced via a two-step process:
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Bromination : A methyl group on the thiazole is brominated using bromosuccinimide (NBS).
-
Nucleophilic Substitution : The brominated intermediate reacts with 4-bromo-2-methylphenyl carbamic acid or its activated derivative (e.g., isocyanate).
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Brominating Agent | NBS in CCl | |
| Coupling Agent | EDCI/HOBt | |
| Base | Diisopropylethylamine (DIPEA) | |
| Yield | 65–78% |
This step often requires stoichiometric amounts of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
Cyclopropanecarboxamide Coupling
The cyclopropanecarboxamide moiety is synthesized separately and coupled to the thiazole’s 2-position.
Cyclopropane Synthesis
Activation and Coupling
Optimization Challenges
-
Steric Hindrance : Bulky substituents on the thiazole may reduce coupling efficiency. Solutions include using excess coupling agents or elevated temperatures.
-
Purification : Column chromatography with ethyl acetate/hexane (1:4) is commonly used.
Characterization and Validation
Spectroscopic Analysis
-
NMR : NMR confirms the presence of cyclopropane protons (δ 1.2–1.5 ppm) and thiazole aromatic protons (δ 7.8–8.2 ppm).
-
X-ray Crystallography : Used to resolve the bicyclic system and confirm dihedral angles between planar rings (e.g., 6.03° between thiazole and quinoline rings in analogous compounds).
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Thiazole | High regioselectivity | Moisture-sensitive steps | 70–85 |
| EDCI/HOBt Coupling | Mild conditions | Cost of reagents | 65–78 |
| Simmons-Smith Cyclo. | Scalable | Requires inert atmosphere | 50–60 |
Industrial and Environmental Considerations
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions, such as the thiazole-methyl group (δ ~2.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopropane-carboxamide moiety .
How can researchers design experiments to evaluate the antimicrobial activity of this compound, considering structural analogs?
Q. Basic Research Focus
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Modify the 4-bromo-2-methylphenyl group to assess halogenation effects on potency .
- Mechanistic studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to elucidate bactericidal modes .
What strategies are effective in resolving contradictions in reported biological activities of thiazole derivatives?
Q. Advanced Research Focus
- Assay standardization : Control variables like bacterial inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton vs. LB broth) to reduce variability .
- Metabolic stability testing : Use hepatic microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
- Structural analogs : Compare bioactivity of derivatives with varying substituents (e.g., 4-methoxy vs. 4-bromo groups) to isolate key pharmacophores .
How can computational methods be integrated into the study of this compound's mechanism of action?
Q. Advanced Research Focus
- Molecular docking : Simulate binding to bacterial targets (e.g., E. coli dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
- QSAR modeling : Train models on IC₅₀ data from analogs to predict activity of untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
